molecular formula C6H5LiN2O2 B3338954 Lithium 2-(pyrimidin-4-yl)acetate CAS No. 1956356-31-2

Lithium 2-(pyrimidin-4-yl)acetate

Cat. No.: B3338954
CAS No.: 1956356-31-2
M. Wt: 144.1
InChI Key: ZHKKMDDRZDKPID-UHFFFAOYSA-M
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Description

Lithium 2-(pyrimidin-4-yl)acetate is a chemical compound with the molecular formula C6H5LiN2O2 It is a lithium salt of 2-(pyrimidin-4-yl)acetic acid, where the lithium ion is bonded to the carboxylate group of the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2-(pyrimidin-4-yl)acetate typically involves the reaction of 2-(pyrimidin-4-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions to ensure complete dissolution and reaction of the starting materials. The general reaction scheme is as follows:

2-(pyrimidin-4-yl)acetic acid+LiOHLithium 2-(pyrimidin-4-yl)acetate+H2O\text{2-(pyrimidin-4-yl)acetic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 2-(pyrimidin-4-yl)acetic acid+LiOH→Lithium 2-(pyrimidin-4-yl)acetate+H2​O

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and concentration, can optimize the production process. Additionally, purification steps, such as crystallization or recrystallization, are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(pyrimidin-4-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The pyrimidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Coordination Reactions: The lithium ion can coordinate with other ligands, forming complexes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and other electrophiles. Reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.

    Oxidation: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used under acidic or basic conditions.

    Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrimidine ring.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)acetic acid: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.

    Lithium 2-(pyridin-2-yl)acetate: The lithium salt of 2-(pyridin-2-yl)acetic acid.

    2-(Pyrimidin-2-yl)acetic acid: Similar but with the pyrimidine ring substituted at the 2-position instead of the 4-position.

Uniqueness

Lithium 2-(pyrimidin-4-yl)acetate is unique due to the specific positioning of the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the lithium ion also imparts distinct properties, such as enhanced solubility and potential therapeutic effects .

Properties

IUPAC Name

lithium;2-pyrimidin-4-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.Li/c9-6(10)3-5-1-2-7-4-8-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKKMDDRZDKPID-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN=CN=C1CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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